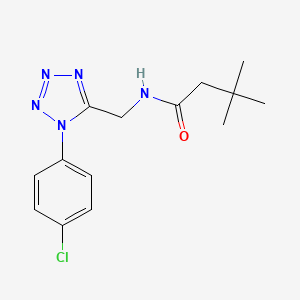

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide

Description

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide is a synthetic compound featuring a tetrazole core substituted with a 4-chlorophenyl group and a 3,3-dimethylbutanamide side chain. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a critical pharmacophore in medicinal chemistry, often enhancing bioavailability and binding affinity in drug candidates . The 3,3-dimethylbutanamide moiety introduces a branched aliphatic chain, which may modulate solubility and metabolic stability.

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN5O/c1-14(2,3)8-13(21)16-9-12-17-18-19-20(12)11-6-4-10(15)5-7-11/h4-7H,8-9H2,1-3H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXYLASPOZYZQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst under reflux conditions.

Attachment of the Tetrazole Ring to the Butanamide Moiety: The tetrazole derivative is then reacted with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the tetrazole ring.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the tetrazole ring.

Reduction: Reduced forms of the tetrazole ring.

Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

Materials Science: It can be utilized in the development of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.

Industrial Chemistry: The compound can serve as an intermediate in the synthesis of various industrial chemicals and polymers.

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the action of natural substrates in biological systems. This interaction can lead to the modulation of enzymatic activity or receptor binding, resulting in the desired biological effect.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) Tetrazole Derivatives with Aromatic Substituents

- N-((4-Chlorophenyl)(1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)ethanamine (4p): This compound () shares the 4-chlorophenyl-tetrazole motif but incorporates a 2,6-dimethylphenyl group on the tetrazole and a 4-methoxyphenethylamine side chain. Synthesized via Ugi-azide reaction with a 96% yield, it highlights the efficiency of this method for tetrazole-based systems .

N-((1-(tert-Butyl)-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)prop-2-yn-1-amine (10a) :

This analog () replaces the dimethylbutanamide with a propargylamine group. The tert-butyl substituent on the tetrazole increases steric hindrance, which could reduce metabolic degradation but may compromise solubility. The propargyl group introduces alkyne functionality, enabling click chemistry applications .

b) Amide-Functionalized Tetrazoles

- Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (10): This ester derivative () features an imidazole-propanoate side chain instead of an amide. The ester group may confer higher volatility but lower metabolic stability compared to the dimethylbutanamide. Its synthesis via general procedure 6 achieved a 91% yield, suggesting robust protocols for tetrazole-ester hybrids .

- The hydroxy group enhances hydrophilicity, contrasting with the lipophilic dimethylbutanamide.

Pharmacological and Physicochemical Properties

a) Bioactivity

- Losartan and Candesartan (): These angiotensin II receptor antagonists feature tetrazole moieties critical for binding.

- Antimicrobial Activity : Analogs in , such as N-substituted pyrazole-thiazole amides, exhibit activity against Gram-positive bacteria. The dimethylbutanamide group in the target compound may enhance membrane penetration, though direct data are lacking .

b) Physicochemical Metrics

- Molecular Weight : The target compound’s estimated molecular weight is ~350–400 g/mol, comparable to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide (420.9 g/mol, ) .

Key Comparative Data Table

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for enhancing biological activity through various mechanisms. The presence of the 4-chlorophenyl group and the 3,3-dimethylbutanamide moiety contributes to its lipophilicity and overall stability. The molecular formula is , with a molecular weight of 303.78 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈ClN₅ |

| Molecular Weight | 303.78 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| CAS Number | 920467-52-3 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Tetrazole Ring : Acts as a bioisostere for carboxylic acids, allowing binding to enzyme active sites and potentially inhibiting their activity.

- Chlorophenyl Group : Enhances lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors.

- Butanamide Moiety : Contributes to the compound's stability and bioavailability.

Anticancer Activity

Research has indicated that compounds containing tetrazole rings exhibit anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. A study demonstrated that modifications in the tetrazole structure significantly influenced cytotoxicity against cancer cells, suggesting that this compound could be further explored as an anticancer agent .

Neuroprotective Effects

The compound's potential neuroprotective effects are linked to its ability to modulate neurotransmitter systems. Similar tetrazole derivatives have been studied for their effects on neurodegenerative diseases, showing promise in reducing neuronal apoptosis and enhancing cognitive function in animal models .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

-

Cytotoxicity Studies : A recent study assessed the cytotoxic effects of various tetrazole derivatives on MDCK cells, revealing that structural modifications significantly impacted their efficacy .

Compound IC50 (µM) Selectivity Index Compound A 18.4 >38 Compound B 46 >16 - Neuroprotective Studies : In another case study focusing on neuroprotection, derivatives similar to the target compound were shown to reduce oxidative stress markers in neuronal cultures .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide, and how can reaction yields be optimized?

- Methodology : The compound’s tetrazole moiety suggests synthesis via isocyanide-based multicomponent reactions (MCRs), such as the Ugi-azide process. For example, tert-butyl isocyanide has been used in analogous tetrazole syntheses with yields up to 96% under optimized conditions (DMF solvent, K₂CO₃ catalysis, room temperature) . Key variables to optimize include stoichiometry of 4-chlorophenyl precursors, reaction time, and purification techniques (e.g., column chromatography).

Q. How can the crystal structure of this compound be resolved, and which software tools are validated for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to process intensity data and resolve positional parameters. SHELX is robust for small-molecule crystallography, even with twinned or high-resolution data . Validate results with spectroscopic data (e.g., NMR, IR) to confirm functional groups.

Q. What preliminary biological screening assays are appropriate to evaluate its bioactivity?

- Methodology : Given structural analogs with tetrazole rings exhibit antimicrobial and anti-inflammatory properties , screen against Gram-positive/-negative bacteria (e.g., Pseudomonas aeruginosa) using broth microdilution assays (CLSI guidelines). For anti-inflammatory activity, measure inhibition of histamine release in mast cell degranulation models .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s tetrazole and butanamide groups?

- Methodology :

- Tetrazole modifications : Replace the 4-chlorophenyl group with fluorophenyl or methylphenyl substituents to assess electronic effects on bioactivity .

- Butanamide chain : Introduce branching (e.g., cyclopropyl) or polar groups (e.g., hydroxyl) to modulate lipophilicity and membrane permeability.

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like CXCL12 or angiotensin receptors, leveraging known tetrazole-containing pharmacophores .

Q. What experimental and computational strategies can resolve contradictions in observed biological activity across analogs?

- Methodology :

- In vitro/in vivo correlation : Compare IC₅₀ values in enzyme assays (e.g., COX-2 inhibition) versus efficacy in rodent inflammation models. Discrepancies may arise from metabolic stability or off-target effects.

- MD simulations : Perform 100-ns molecular dynamics runs (AMBER/CHARMM) to analyze conformational stability of the tetrazole ring in aqueous vs. lipid environments .

Q. How can coordination chemistry applications of this compound be investigated, given its tetrazole ligand potential?

- Methodology : Synthesize metal complexes (e.g., Ag(I), Cu(II)) and characterize via:

- Spectroscopy : FT-IR to confirm tetrazole N-coordination; UV-Vis for d-d transitions.

- XRD : Resolve metal-ligand bond lengths and geometry (e.g., octahedral vs. tetrahedral) .

- Test catalytic activity in model reactions (e.g., Suzuki coupling) to assess utility in materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.